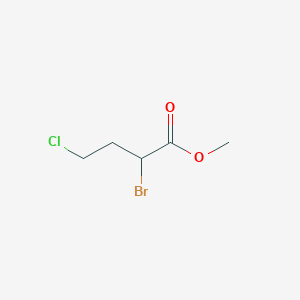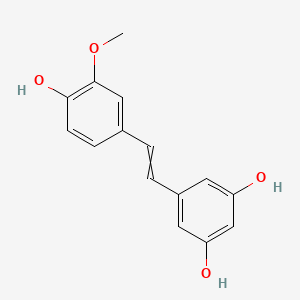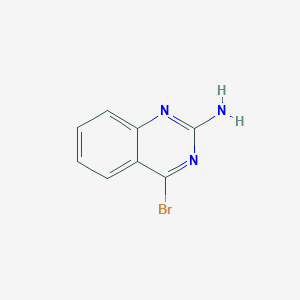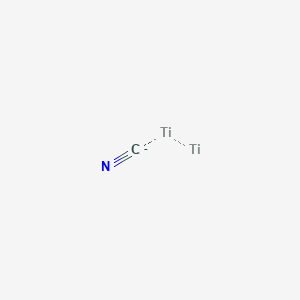
(13alpha,14beta,17alpha,20S,23R,24S)-21,24-Epoxy-23,25-dihydroxylanost-7-en-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (3aS,9aR,11aS)-1-[5-hydroxy-6-(2-hydroxypropan-2-yl)oxan-3-yl]-3a,6,6,9a,11a-pentamethyl-1H,2H,3H,5H,5aH,8H,9H,9bH,10H,11H-cyclopenta[a]phenanthren-7-one is a complex organic molecule with a unique structure. This compound features multiple stereocenters and functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reaction conditions. The process typically starts with the formation of the core cyclopenta[a]phenanthrene structure, followed by the introduction of the hydroxy and oxan-3-yl groups. Common reagents used in these steps include organometallic reagents, oxidizing agents, and protecting groups to ensure the selective formation of the desired stereocenters.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to produce the compound in large quantities.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The oxan-3-yl group can be reduced to form simpler alcohols.
Substitution: Functional groups can be substituted with other groups to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups can lead to the formation of ketones, while reduction of the oxan-3-yl group can yield simpler alcohols.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- (3aR,4aS,5R,6S,7R,7aS,8R,9aR)-5-Hydroxy-4a,8-dimethyl-3-methylene-2-oxododecahydroazuleno[6,5-b]furan-6,7-diyl diacetate
- 5-[(3aS,4R,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoic acid
Uniqueness
This compound is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable subject of study in various fields.
Properties
Molecular Formula |
C30H48O4 |
|---|---|
Molecular Weight |
472.7 g/mol |
IUPAC Name |
(10R,13S,14S)-17-[5-hydroxy-6-(2-hydroxypropan-2-yl)oxan-3-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C30H48O4/c1-26(2)23-9-8-21-20(28(23,5)13-12-24(26)32)11-15-29(6)19(10-14-30(21,29)7)18-16-22(31)25(34-17-18)27(3,4)33/h8,18-20,22-23,25,31,33H,9-17H2,1-7H3/t18?,19?,20?,22?,23?,25?,28-,29+,30-/m1/s1 |
InChI Key |
RNETYSXHFSDFMM-DTNIISLDSA-N |
Isomeric SMILES |
C[C@@]12CCC3C(=CCC4[C@@]3(CCC(=O)C4(C)C)C)[C@]1(CCC2C5CC(C(OC5)C(C)(C)O)O)C |
Canonical SMILES |
CC1(C2CC=C3C(C2(CCC1=O)C)CCC4(C3(CCC4C5CC(C(OC5)C(C)(C)O)O)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tert-butyl 3-[(3-bromoanilino)methyl]azetidine-1-carboxylate](/img/structure/B12436078.png)


![7,11-Methano-1H-cyclodeca[3,4]benz[1,2-b]oxete-4,5,6,9,10,11,12,12b-octol, 2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-4a,8,13,13-tetramethyl-, 4,5,6,9,12b-pentaacetate 10-benzoate, (2aR,4S,4aS,5R,6R,9R,10S,11S,12S,12aR,12bS)-](/img/structure/B12436100.png)
![Palladium, [1,3-bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene]dichloro(1-methyl-1H-imidazole-kN3)-, (SP-4-1)-](/img/structure/B12436108.png)

![2-[(2-Amino-2-phenylethyl)sulfanyl]-1-phenylethanamine](/img/structure/B12436127.png)

![3-[4-(Tert-butoxy)phenyl]prop-2-enoic acid](/img/structure/B12436146.png)
![(R)-1-{(S)-2-[DI(1-Naphthyl)phosphino]ferrocenyl}ethyldi-tert.-butylphosphine](/img/structure/B12436155.png)
![2-Thia-5-azabicyclo[2.2.1]heptane 2-oxide hydrochloride](/img/structure/B12436161.png)

![3-Oxa-6-azabicyclo[3.1.1]heptan-1-yl 4-methylbenzenesulfonate](/img/structure/B12436172.png)
